molecular formula C10H11N3O2 B12120518 5-Benzoxazolecarboxylic acid, 2-ethyl-, hydrazide

5-Benzoxazolecarboxylic acid, 2-ethyl-, hydrazide

Cat. No.: B12120518
M. Wt: 205.21 g/mol
InChI Key: YTSDBUSSUMURQC-UHFFFAOYSA-N
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Description

5-Benzoxazolecarboxylic acid, 2-ethyl-, hydrazide is a chemical compound belonging to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. The hydrazide functional group in this compound is known for its versatility in chemical reactions, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzoxazolecarboxylic acid, 2-ethyl-, hydrazide typically involves the reaction of 5-Benzoxazolecarboxylic acid, 2-ethyl- with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-Benzoxazolecarboxylic acid, 2-ethyl-+Hydrazine hydrate5-Benzoxazolecarboxylic acid, 2-ethyl-, hydrazide\text{5-Benzoxazolecarboxylic acid, 2-ethyl-} + \text{Hydrazine hydrate} \rightarrow \text{this compound} 5-Benzoxazolecarboxylic acid, 2-ethyl-+Hydrazine hydrate→5-Benzoxazolecarboxylic acid, 2-ethyl-, hydrazide

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the final product meets the required specifications. Techniques such as recrystallization and chromatography are commonly used for purification.

Types of Reactions:

    Oxidation: The hydrazide group can undergo oxidation to form corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazide group into amines or other reduced forms.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions involving alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzoxazole derivatives.

Scientific Research Applications

Chemistry: In organic synthesis, 5-Benzoxazolecarboxylic acid, 2-ethyl-, hydrazide is used as an intermediate for the synthesis of more complex molecules. Its reactivity makes it a valuable building block in the construction of heterocyclic compounds.

Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Benzoxazole derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 5-Benzoxazolecarboxylic acid, 2-ethyl-, hydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazide group can form hydrogen bonds and other interactions with biological molecules, influencing their function.

Comparison with Similar Compounds

  • 5-Benzoxazolecarboxylic acid, 2-methyl-, hydrazide
  • 5-Benzoxazolecarboxylic acid, 2-ethyl-, ethyl ester
  • 5-Benzoxazolecarboxylic acid, 2-methyl-, ethyl ester

Comparison: Compared to its analogs, 5-Benzoxazolecarboxylic acid, 2-ethyl-, hydrazide may exhibit unique reactivity due to the presence of the hydrazide group. This functional group can participate in a wider range of chemical reactions, making it more versatile for synthetic applications. Additionally, the ethyl substituent can influence the compound’s physical properties, such as solubility and melting point, compared to the methyl analogs.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

2-ethyl-1,3-benzoxazole-5-carbohydrazide

InChI

InChI=1S/C10H11N3O2/c1-2-9-12-7-5-6(10(14)13-11)3-4-8(7)15-9/h3-5H,2,11H2,1H3,(H,13,14)

InChI Key

YTSDBUSSUMURQC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(O1)C=CC(=C2)C(=O)NN

Origin of Product

United States

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